2-(2-(Methylthio)phenyl)pyridine
Overview
Description
2-(2-(Methylthio)phenyl)pyridine is a useful research compound. Its molecular formula is C12H11NS and its molecular weight is 201.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(Methylthio)phenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Methylthio)phenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Copper(II) Mediated C–H Methylthiolation of 2-Phenyl Pyridines : This research describes a novel protocol for the C–H methylthiolation of 2-phenyl pyridines, which could be relevant for compounds like 2-(2-(Methylthio)phenyl)pyridine. It involves using dimethyl sulfoxide as the methylthio source and an amino acid ligand. The process is simple and tolerant of a range of functional groups, showing promise for the synthesis of aryl methyl sulfides from 2-phenyl pyridines (Xiao et al., 2019).
Synthesis and Structure of Cobalt Complexes : This study investigates the reaction of a derivative of 2-(2-(Methylthio)phenyl)pyridine with CoCl2·6H2O, leading to the formation of a complex characterized by single-crystal X-ray diffraction analysis and an electrochemical study (Majouga et al., 2004).
Reactions of β-(Lithiomethyl)azines with Nitriles : This research provides insights into the synthesis of various pyrrolo-pyridines, quinolines, and other compounds, possibly including derivatives of 2-(2-(Methylthio)phenyl)pyridine, through the reaction of 3-methylazines with benzonitrile (Davis, Wakefield, & Wardell, 1992).
Synthesis, Characterization, and DFT Studies of Pyridine-based Tetrathiafulvalene Derivatives : This study involves the synthesis and characterization of π-conjugated pyridine-based tetrathiafulvalene derivatives, which could relate to 2-(2-(Methylthio)phenyl)pyridine. The compounds were analyzed using NMR, elemental analysis, mass spectroscopies, and X-ray crystallography (Niu et al., 2014).
CuI Complexes with N,N',S,S' Scorpionate Ligands : This research discusses the preparation and characterization of Cu(I) complexes using ligands related to 2-(2-(Methylthio)phenyl)pyridine. The study includes X-ray crystallography, NMR, and ESI-mass data, providing insights into dimer-monomer equilibria in these complexes (Gennari et al., 2008).
properties
IUPAC Name |
2-(2-methylsulfanylphenyl)pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMPLDOPZMWKLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.